
(3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C9H11FO2S It is characterized by the presence of a fluorine atom, two methoxy groups, and a methylsulfane group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane typically involves the introduction of the fluorine and methoxy groups onto a benzene ring, followed by the attachment of the methylsulfane group. One common method involves the use of electrophilic aromatic substitution reactions to introduce the fluorine and methoxy groups. The methylsulfane group can then be attached using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: The original sulfane compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The fluorine and methoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The methylsulfane group can participate in redox reactions, affecting the overall activity of the compound.
類似化合物との比較
Similar Compounds
- (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane
- (6-Fluoro-2,3-dimethoxyphenyl)(methyl)sulfane
Uniqueness
(3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring
特性
分子式 |
C9H11FO2S |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
1-fluoro-2,4-dimethoxy-3-methylsulfanylbenzene |
InChI |
InChI=1S/C9H11FO2S/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5H,1-3H3 |
InChIキー |
BVZLSLRMOTVDSQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)F)OC)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine,5-bromo-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14034361.png)
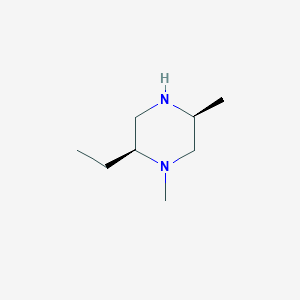
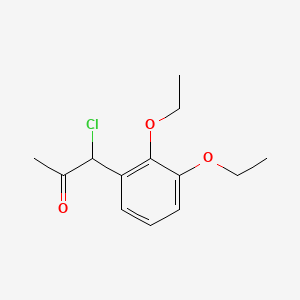
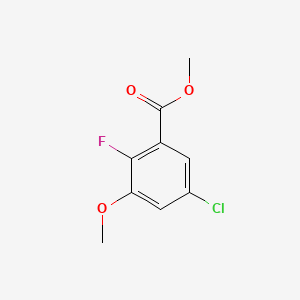
![7-Bromo-5-chloro-2-isopropylbenzo[D]thiazole](/img/structure/B14034389.png)
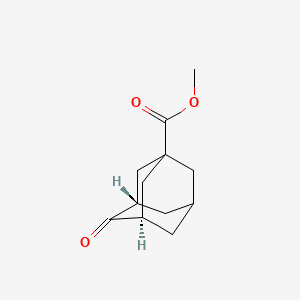
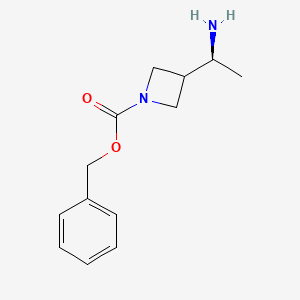
![(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14034414.png)
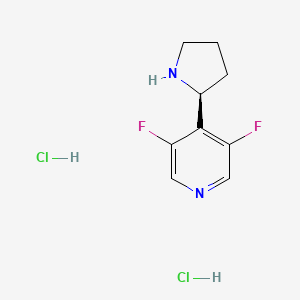
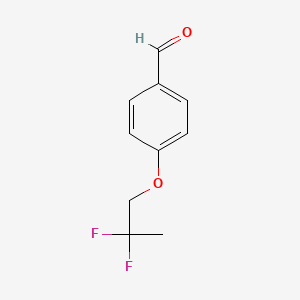
![N-[2-[[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B14034426.png)
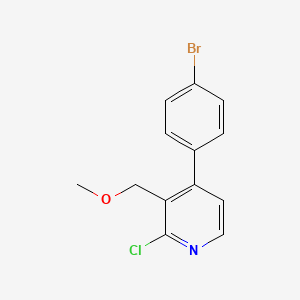
![3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decan-1-one](/img/structure/B14034430.png)

